Lathosterol is derived from the enzymatic conversion of squalene, a precursor in the cholesterol biosynthetic pathway. This compound is predominantly found in animal tissues, particularly in the liver and brain, and can also be present in certain plant sources. It belongs to the family of sterols, which includes other compounds like cholesterol, sitosterol, and campesterol.
Lathosterol is synthesized through a multi-step process in the mevalonate pathway. The key steps include:
The synthesis can be influenced by dietary factors and physiological conditions, affecting the levels of lathosterol in plasma.
Lathosterol has a complex molecular structure characterized by its steroidal framework. The chemical formula for lathosterol is . Its structure includes:
The stereochemistry of lathosterol plays an essential role in its biological activity and interaction with cellular membranes.
Lathosterol participates in several significant chemical reactions:
These reactions are vital for understanding both metabolic pathways and analytical methods used in research.
Lathosterol functions primarily as a biomarker for cholesterol synthesis. Its levels in plasma are indicative of the body's cholesterol production rate:
The mechanism involves complex interactions between dietary components and endogenous metabolic processes.
Lathosterol exhibits several notable physical and chemical properties:
These properties are crucial for its handling in laboratory experiments and understanding its behavior in biological systems.
Lathosterol's primary applications lie within biomedical research and clinical diagnostics:
Research continues to explore its potential therapeutic implications and roles in disease mechanisms related to lipid metabolism.
Lathosterol (5α-cholest-7-en-3β-ol) occupies a critical position in the Kandutsch-Russell branch of the cholesterol biosynthetic pathway. It is synthesized from 7-dehydrocholesterol via the intermediate lathosterol-5,6-epoxide through NADPH-dependent reduction. The primary precursors include lanosterol and zymosterol, with lathosterol formation requiring sequential demethylation, reduction, and isomerization reactions. Key enzymes upstream of lathosterol include lanosterol 14α-demethylase (Cytochrome P450 Family 51 Subfamily A Member 1, CYP51A1), sterol Δ14-reductase (Lamin B Receptor, LBR), and sterol C4-demethylase complex (sterol C4 methyloxidase-like, SC4MOL). Lathosterol serves as the direct substrate for sterol-C5-desaturase (SC5D), which converts it to 7-dehydrocholesterol—the immediate precursor to cholesterol [1] [5].
Table 1: Key Enzymes in Lathosterol Biosynthesis
Enzyme | Gene Symbol | Reaction Catalyzed | Subcellular Localization |
---|---|---|---|
Lanosterol 14α-demethylase | CYP51A1 | Demethylation of lanosterol | Endoplasmic reticulum |
Sterol Δ14-reductase | LBR | Reduction of Δ14 double bond | Nuclear envelope |
Sterol C4-demethylase | SC4MOL | Oxidative removal of C4 methyl groups | Endoplasmic reticulum |
3β-Hydroxysteroid-Δ8,Δ7-isomerase | EBP | Isomerization of Δ8-sterols to Δ7-sterols | Endoplasmic reticulum |
Disturbances in this pathway manifest clinically; for example, SC5D deficiency (lathosterolosis) leads to lathosterol accumulation exceeding 50-fold normal plasma levels, causing congenital cataracts and hepatic fibrosis [5]. Mouse models with hepatocyte-specific CYP51 knockout exhibit 35-fold increased lanosterol and 6,000-fold elevated 24,25-dihydrolanosterol, confirming compensatory flux shifts when post-lanosterol steps are blocked [9].
Sterol-C5-desaturase (SC5D, lathosterol oxidase; EC 1.14.21.6) catalyzes the stereospecific dehydrogenation of lathosterol at the C5-C6 position, forming 7-dehydrocholesterol. This membrane-bound microsomal enzyme requires molecular oxygen, cytochrome b5 reductase, cytochrome b5, and NAD(P)H as cofactors. The catalytic mechanism involves non-heme iron-mediated activation of oxygen, abstracting pro-R hydrogen atoms at C5 and C6 to generate the double bond. SC5D contains three conserved histidine motifs coordinating the iron center and four hydrophobic transmembrane domains anchoring it to the endoplasmic reticulum membrane [2] [7].
Experimental studies in Tetrahymena thermophila demonstrate that DES5A gene deletion reduces C5(6) desaturation efficiency by >90% without affecting C7(8) or C22(23) desaturase activities. This specificity confirms SC5D's non-redundant role in lathosterol metabolism [7]. Inhibitor studies using lathosterol side-chain amides (e.g., N-butyl-lathosterolamide) reveal selective SC5D inhibition, causing lathosterol accumulation in HL-60 cells (IC₅₀ = 0.8 μM). Structural analysis shows that N-alkyl chain length dictates inhibition potency, with tertiary amides lacking activity due to disrupted iron coordination [10].
Lathosterol biosynthesis is under multivalent feedback control governed by sterol and nonsterol isoprenoids. Cholesterol depletion activates sterol regulatory element-binding protein 2 (SREBP-2), increasing transcription of lathosterol pathway genes (e.g., HMGCR, CYP51A1, SC5D). Conversely, cholesterol accumulation promotes SREBP-2 retention in the endoplasmic reticulum via Insig proteins, suppressing gene expression. Additionally, lanosterol and 24,25-dihydrolanosterol directly accelerate ubiquitin-mediated degradation of HMG-CoA reductase (HMGCR), the rate-limiting enzyme upstream of lathosterol [8].
Table 2: Sterol Feedback Mechanisms Impacting Lathosterol Synthesis
Regulatory Molecule | Target | Effect on Lathosterol Pathway | Mechanism |
---|---|---|---|
Cholesterol | SREBP-2 | Transcriptional suppression | Insig binding in endoplasmic reticulum |
Lanosterol | HMG-CoA reductase | Proteasomal degradation | Ubiquitination via gp78 ligase |
24(S),25-Epoxycholesterol | LXR | Increased cholesterol efflux | Induction of ABCG1, ABCG5 |
Nonsterol isoprenoids | HMG-CoA reductase mRNA | Reduced translation | 5'UTR secondary structure modulation |
Notably, simvastatin treatment in lathosterolosis patients reduces plasma lathosterol by >80% and improves liver fibrosis, demonstrating therapeutically exploitable feedback regulation. This occurs through partial inhibition of HMGCR, reducing flux into the defective pathway [5].
Lathosterol synthesis exhibits organ-specific disparities reflecting divergent cholesterol demands. Hepatocytes show high basal SC5D activity due to robust de novo cholesterol synthesis (40% of total body production in mice). Hepatic lathosterol correlates with whole-body cholesterol synthesis rates (r=0.82, p<0.001), making plasma lathosterol:cholesterol ratios a clinical biomarker for hepatic cholesterogenesis [3] [4]. In contrast, neural tissues prioritize cholesterol conservation; brain lathosterol levels are 100-fold lower than in liver, with SC5D primarily expressed in oligodendrocytes during myelination [1] [6].
Retinoic acid receptor-related orphan receptor gamma (RORC) influences tissue-specific regulation. In hepatocytes, RORC activation upregulates SC5D and DHCR24, enhancing lathosterol flux. Hepatocyte-specific Rorc knockout mice show 50% reduced lathosterol synthesis, while neuronal CYP46A1 (cholesterol 24-hydroxylase) restoration in Huntington's disease models increases neuronal HMGCR and DHCR24 expression, rescuing lathosterol deficits [6] [9]. During development, neural SC5D deficiency causes microcephaly and cataracts due to impaired membrane biogenesis, whereas hepatic defects manifest as cholestasis and fibrosis from toxic sterol precursor accumulation [5] [9].
Sterol Profiles in Hepatic vs. Neural Compartments (pmol/mg tissue):
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: